1-Methyl-4-(2-methylpropyl)naphthalene
Description
Structure
3D Structure
Properties
CAS No. |
60848-32-0 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpropyl)naphthalene |
InChI |
InChI=1S/C15H18/c1-11(2)10-13-9-8-12(3)14-6-4-5-7-15(13)14/h4-9,11H,10H2,1-3H3 |
InChI Key |
ZIVPLQNIQDIJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methyl 4 2 Methylpropyl Naphthalene
Strategic Retrosynthetic Analysis of the 1-Methyl-4-(2-methylpropyl)naphthalene Architecture
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inias.ac.in For this compound, the analysis primarily focuses on the disconnection of the carbon-carbon bonds that link the alkyl substituents to the naphthalene (B1677914) core.
Disconnection Approaches for Alkyl-Naphthalene Linkages
The primary disconnections for this compound involve severing the C-C bonds of the methyl and isobutyl groups from the naphthalene ring. This leads to two main retrosynthetic pathways:
Pathway A: Sequential Alkylation/Acylation. This approach involves disconnecting one alkyl group at a time. A logical disconnection is the C(4)-isobutyl bond, which points to a precursor such as 1-methylnaphthalene (B46632). This disconnection is strategically sound as it leads to a simpler, readily available starting material. wikipedia.org The subsequent disconnection of the C(1)-methyl bond from the naphthalene core would lead back to naphthalene itself. This suggests a forward synthesis starting with naphthalene, followed by sequential introduction of the methyl and isobutyl groups.
Pathway B: Cyclization-based approach. A more convergent strategy involves disconnecting the naphthalene ring itself. This approach envisions the formation of the bicyclic aromatic system from acyclic or monocyclic precursors that already contain the necessary carbon framework for the methyl and isobutyl substituents. This can be a powerful method for controlling the substitution pattern from the outset.
A key consideration in these disconnections is the potential for functional group interconversion (FGI). For instance, the isobutyl group can be retrosynthetically derived from an isobutyryl group, which is a common intermediate in Friedel-Crafts acylation reactions. This transforms the C-C bond disconnection of the alkyl group into a more reliable C-C bond formation via acylation, followed by a reduction step in the forward synthesis.
Precursor Identification and Availability Considerations
The retrosynthetic analysis identifies several key precursors. For Pathway A, the primary precursors are:
| Precursor | Availability | Rationale for Selection |
| 1-Methylnaphthalene | Commercially available | Simplifies the synthesis to the introduction of a single substituent on a pre-existing substituted naphthalene. |
| Naphthalene | Commercially available, inexpensive | A fundamental building block for polycyclic aromatic hydrocarbons. |
| Isobutyryl chloride/anhydride | Commercially available | Readily available acylating agents for the introduction of the isobutyryl group via Friedel-Crafts acylation. |
| Isobutyl halide/alcohol | Commercially available | Potential alkylating agents for direct Friedel-Crafts alkylation, though this can be prone to rearrangements and lack of regioselectivity. |
For Pathway B, the precursors are more complex and would be specifically designed based on the chosen cyclization strategy. These might include substituted benzenes with appropriate side chains that can undergo annulation to form the second aromatic ring. The commercial availability of these more elaborate precursors would need to be carefully assessed, and they might require multi-step synthesis themselves.
Convergent and Divergent Synthetic Routes to this compound
Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be devised to construct the target molecule.
Regioselective Alkylation Strategies on the Naphthalene Core
The direct introduction of alkyl groups onto the naphthalene core can be achieved through Friedel-Crafts alkylation. However, this method often suffers from issues of polyalkylation and carbocation rearrangements, making regioselective synthesis challenging. A more controlled and widely used approach is a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone.
The Friedel-Crafts acylation of 1-methylnaphthalene with an appropriate acylating agent, such as isobutyryl chloride or anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃), is a key transformation. The directing effect of the methyl group at the C-1 position favors electrophilic substitution at the C-4 (para) position. Studies on the acylation of 1-methylnaphthalene have shown that 1-acyl-4-methylnaphthalene can be obtained as the main product. scirp.org The choice of solvent can also influence the regioselectivity of Friedel-Crafts acylations on naphthalene systems. stackexchange.com
Table of Acylation Conditions and Regioselectivity:
| Substrate | Acylating Agent | Catalyst | Solvent | Major Product | Reference |
| 1-Methylnaphthalene | Acetyl chloride | AlCl₃ | 1,2-Dichloroethane | 1-Acetyl-4-methylnaphthalene | scirp.org |
| Naphthalene | Acetyl chloride | AlCl₃ | Non-polar (e.g., CS₂) | 1-Acetylnaphthalene (kinetic) | stackexchange.com |
| Naphthalene | Acetyl chloride | AlCl₃ | Polar (e.g., Nitrobenzene) | 2-Acetylnaphthalene (thermodynamic) | stackexchange.com |
Functional Group Interconversions Towards the Isopropyl Moiety
Once the 1-methyl-4-isobutyrylnaphthalene intermediate is synthesized via Friedel-Crafts acylation, the carbonyl group needs to be reduced to a methylene (B1212753) group to yield the final isobutyl substituent. Standard methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
Clemmensen Reduction: This method is performed under strongly acidic conditions and is particularly effective for reducing aryl ketones. The substrate must be stable to strong acids.
Wolff-Kishner Reduction: This reaction is carried out under basic conditions, making it suitable for substrates that are sensitive to acid. The reaction typically involves heating the ketone with hydrazine hydrate (B1144303) and a base like potassium hydroxide (B78521) in a high-boiling solvent.
Cyclization Reactions for Naphthalene Annulation
Convergent approaches to substituted naphthalenes often rely on the construction of the naphthalene ring system from acyclic or monocyclic precursors. These methods offer excellent control over the substitution pattern. A variety of cyclization reactions have been developed for the synthesis of polysubstituted naphthalenes. campushomepage.comnih.govnih.gov
One such strategy could involve the cyclization of an appropriately substituted phenyl derivative. For example, a precursor containing a benzene (B151609) ring with a methyl group and a side chain that can undergo a 6-endo-dig electrophilic cyclization could be envisioned. nih.gov Another approach could be the gold(I)-catalyzed cyclization of alkenyl carbonyl compounds. campushomepage.comnih.gov
While these methods are powerful for constructing complex naphthalene derivatives, their application to the specific synthesis of this compound would require the synthesis of custom-designed precursors.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The classical and most direct route for synthesizing this compound is the Friedel-Crafts alkylation. This reaction typically involves the electrophilic substitution of an alkyl group onto an aromatic ring. For the target molecule, this could theoretically proceed by alkylating 1-methylnaphthalene with an isobutylating agent (e.g., isobutyl halide, isobutylene) or by methylating a 1-(2-methylpropyl)naphthalene precursor. Optimization of this process is critical to maximize the yield of the desired isomer and minimize unwanted byproducts.
The choice of catalyst is paramount in Friedel-Crafts alkylation and related coupling reactions. Different catalyst systems offer varying levels of activity, selectivity, and environmental compatibility.
Lewis and Brønsted Acid Catalysts: Traditional Friedel-Crafts alkylation employs strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). google.comresearchgate.net However, these catalysts often require stoichiometric amounts and can lead to issues with waste disposal and catalyst recovery. Modern approaches favor catalytic amounts of strong Brønsted acids, such as methanesulfonic acid (MeSA), which can also function as an effective and reusable solvent. researchgate.net
Solid Acid Catalysts (Zeolites): Zeolites (e.g., HY, Hβ, USY) have emerged as highly effective and shape-selective catalysts for the alkylation of naphthalenes. researchgate.netgoogle.com Their porous structure can control which isomers are formed by sterically hindering the formation of bulkier products. For the synthesis of long-chain alkylnaphthalenes, large-pore zeolites are necessary to allow the products to diffuse out of the catalyst pores. google.comgoogle.com The incorporation of bulky cations into the zeolite structure can further enhance selectivity towards mono-alkylated products over more highly substituted ones. google.com
Palladium-Catalyzed Cross-Coupling: While not a traditional Friedel-Crafts reaction, palladium-catalyzed cross-coupling methods (e.g., Suzuki, Stille) represent an advanced strategy for forming C-C bonds. These reactions could be employed to couple a naphthalene precursor with an appropriate organometallic reagent. vu.nlnih.gov The success of these reactions is highly dependent on the design of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands coordinated to the palladium center, which influence the catalyst's stability and reactivity. researchgate.net
Table 1: Comparison of Catalyst Systems for Naphthalene Alkylation
| Catalyst Type | Examples | Advantages | Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃ | High reactivity, well-established | Often require stoichiometric amounts, difficult to recycle, produce hazardous waste |
| Brønsted Acids | Methanesulfonic acid (MeSA) | Can be used catalytically, acts as both catalyst and solvent, reusable | Can be corrosive |
| Zeolites | HY, Hβ, H-ZSM-5, USY | Shape-selective, reusable, environmentally benign | Can be prone to deactivation, requires high temperatures |
| Palladium Complexes | Pd(PPh₃)₄, Pd-NHC | High functional group tolerance, mild reaction conditions | High cost of palladium, requires specific ligand design, potential for metal contamination |
The reaction medium and temperature are critical parameters that must be precisely controlled to ensure reaction efficacy.
The choice of solvent can influence reaction rate and selectivity. numberanalytics.com In Friedel-Crafts reactions, inert, non-polar solvents such as dichloromethane (B109758) or carbon disulfide are common. numberanalytics.com However, specialized solvents may be used to direct the regioselectivity; for instance, 2-nitropropane (B154153) has been used as a solvent in the acetylation of naphthalenes to favor substitution at the β-position. google.com
Temperature has a significant impact on reaction outcomes. While higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions, such as polyalkylation (the addition of more than one alkyl group) and isomerization. numberanalytics.com The optimal temperature for Friedel-Crafts alkylation is typically between 0°C and 100°C. numberanalytics.com For the synthesis of this compound, a key consideration is the steric hindrance posed by the existing methyl group and the peri-hydrogen at the 8-position. The bulky isobutyl group would likely favor substitution away from these sterically crowded positions, making temperature control crucial to prevent rearrangement to more thermodynamically stable, but undesired, isomers. stackexchange.com
Table 2: General Effects of Temperature on Alkylation Reactions
| Temperature | Effect on Reaction Rate | Effect on Side Reactions | Effect on Selectivity |
| Low (e.g., 0-25°C) | Slower | Minimized | Generally higher (kinetic control) |
| Moderate (e.g., 25-80°C) | Faster | Increased potential | May decrease |
| High (e.g., >80°C) | Very fast | Significant (polyalkylation, isomerization) | Generally lower (thermodynamic control) |
Following the synthesis, a multi-step purification process is necessary to isolate the target compound from unreacted starting materials, catalysts, and isomeric byproducts.
Initial Workup: The reaction mixture is typically quenched and washed to remove the catalyst and acidic residues. The organic layer is then separated and dried. google.com
Distillation: Fractional distillation is a common method to separate components based on differences in boiling points. This can effectively remove solvents and more volatile starting materials from the higher-boiling alkylated naphthalene products. researchgate.net
Crystallization: Due to the distinct melting points of different isomers, crystallization is a highly effective technique for purifying naphthalene derivatives. bcrec.id Both melt crystallization and solution crystallization (using a solvent like methanol) can be employed to achieve very high levels of purity, often exceeding 99%. researchgate.netresearchgate.netgoogle.com
Sublimation: For certain naphthalene compounds, sublimation can be used as a purification method, as naphthalene itself readily sublimes, separating it from non-volatile impurities. askiitians.com
Filtration: After alkylation, the product may be improved by filtration over materials like activated charcoal or solid alkali materials (e.g., calcium carbonate) to remove impurities and acidic byproducts. google.com
Sustainable and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org These principles are being actively applied to the synthesis of alkylated aromatics.
Biocatalysis and organocatalysis represent frontiers in green synthetic chemistry, offering alternatives to traditional metal-based catalysts.
Biocatalysis: This approach uses enzymes or whole microbial cells to catalyze chemical reactions. While the metabolism of alkylated naphthalenes by enzymes has been studied, demonstrating that biological systems can perform selective oxidations on these molecules, the direct biocatalytic synthesis of compounds like this compound is an emerging area. nih.gov The potential advantages include extremely high selectivity and mild reaction conditions (room temperature and atmospheric pressure), which would reduce energy consumption and byproduct formation.
Organocatalysis: This field uses small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive heavy metals. The development of organocatalysts for Friedel-Crafts type alkylations is an active area of research that could provide a more sustainable route to alkylated naphthalenes.
A primary goal of green chemistry is to eliminate or reduce the use of volatile organic solvents, which contribute to pollution and safety hazards.
Solvent-Free Reactions: Significant progress has been made in developing solvent-free Friedel-Crafts alkylations. rsc.orgbohrium.com This can be achieved by using one of the reactants in excess as the solvent or by using solid-state catalysts. For example, solid acid catalysts like zeolites or clays (B1170129) can facilitate the reaction between liquid reactants without the need for an additional solvent. researchgate.net Similarly, strong Brønsted acids that are liquid at room temperature, such as methanesulfonic acid, can serve as both the catalyst and the reaction medium, simplifying the process and reducing waste. researchgate.net
Water-Mediated Reactions: While challenging for hydrophobic molecules like naphthalenes, conducting reactions in water is a key goal of green chemistry. Research into developing water-tolerant Lewis acid catalysts or using surfactants to create micelles could enable alkylation reactions to be performed in aqueous media, offering a benign alternative to organic solvents.
Atom Economy and Waste Minimization in Synthetic Pathways
The synthesis of this compound, a substituted naphthalene derivative, traditionally relies on Friedel-Crafts alkylation reactions. This classic method involves the reaction of a naphthalene derivative with an alkylating agent in the presence of a catalyst. However, from a green chemistry perspective, the efficiency of such a synthesis is not solely determined by the percentage yield but also by the atom economy and the amount of waste generated.
Atom Economy in the Synthesis of this compound
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product.
The synthesis of this compound can be hypothetically achieved through the Friedel-Crafts alkylation of 1-methylnaphthalene with an isobutylating agent. The choice of the isobutylating agent and the catalyst significantly impacts the atom economy of the process.
Table 1: Theoretical Atom Economy for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Byproduct(s) | Theoretical Atom Economy (%) |
| 1-Methylnaphthalene | Isobutylene (B52900) | This compound | None | 100% |
| 1-Methylnaphthalene | Isobutyl Alcohol | This compound | Water (H₂O) | 91.7% |
| 1-Methylnaphthalene | Isobutyl Chloride | This compound | Hydrochloric Acid (HCl) | 84.2% |
Note: The atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. Catalysts are not included in this calculation.
As illustrated in the table, the use of isobutylene as the alkylating agent offers the highest theoretical atom economy, as it is an addition reaction with no byproducts. When isobutyl alcohol is used, water is the only byproduct, resulting in a relatively high atom economy. In contrast, the use of isobutyl chloride generates hydrochloric acid as a byproduct, leading to a lower atom economy.
Waste Minimization Strategies
Beyond atom economy, minimizing waste generation is a cornerstone of green synthetic methodologies. In the context of this compound synthesis, waste can arise from several sources, including the catalyst, solvents, and the formation of undesired byproducts.
Catalyst Selection and Waste Reduction:
Traditional Friedel-Crafts alkylation often employs stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃). This approach generates significant amounts of acidic waste during the workup process, which requires neutralization and disposal, contributing to a high E-factor (Environmental Factor), a metric that quantifies the amount of waste produced per unit of product.
The development of solid acid catalysts, particularly zeolites, has been a significant advancement in minimizing waste. Zeolites are microporous aluminosilicates that can be used in catalytic amounts and are easily separable from the reaction mixture, allowing for their regeneration and reuse. This catalytic approach drastically reduces the amount of waste generated compared to stoichiometric methods. The use of zeolites like HY and H-Beta has shown promise in the alkylation of naphthalenes, offering high selectivity and reducing the formation of unwanted isomers and polyalkylated products. researchgate.net
Solvent Choice and Byproduct Formation:
The choice of solvent can also influence the environmental impact of the synthesis. The use of greener solvents, or even solvent-free conditions, is highly desirable. In some catalytic systems for naphthalene alkylation, supercritical carbon dioxide has been explored as an environmentally benign reaction medium.
Table 2: Comparison of Waste Generation in Different Synthetic Approaches
| Synthetic Approach | Catalyst | Catalyst Loading | Primary Waste Stream | E-Factor (Estimated) |
| Traditional Friedel-Crafts | AlCl₃ | Stoichiometric | Acidic aqueous waste | High (>5) |
| Zeolite-Catalyzed Alkylation | HY, H-Beta | Catalytic | Minimal catalyst deactivation products | Low (<1) |
Sophisticated Spectroscopic and Analytical Characterization of 1 Methyl 4 2 Methylpropyl Naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. For a molecule such as 1-Methyl-4-(2-methylpropyl)naphthalene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to confirm the connectivity of the atoms.
Two-dimensional NMR techniques are powerful tools for establishing the intricate network of atomic connections within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the spin systems of the isobutyl group and the protons on the naphthalene (B1677914) ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC would be crucial in piecing together the entire molecular structure, for instance, by showing a correlation between the protons of the methyl group at position 1 and the C1, C2, and C8a carbons of the naphthalene ring, and between the methylene (B1212753) protons of the isobutyl group and the C3, C4, and C4a carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, NOESY could be used to confirm the substitution pattern by observing through-space interactions between the protons of the methyl group and the isobutyl group with adjacent protons on the naphthalene ring.
The analysis of ¹³C satellites in ¹H NMR spectra, which arise from the 1.1% natural abundance of the NMR-active ¹³C isotope, can provide valuable information about ¹J(C-H) coupling constants. These coupling constants are related to the hybridization of the carbon atom. Furthermore, analysis of the homonuclear coupling constants (J-values) between protons on the naphthalene ring can help to confirm their substitution pattern.
For flexible molecules, dynamic NMR studies performed at various temperatures can provide insights into conformational changes. In this compound, rotation around the bond connecting the isobutyl group to the naphthalene ring could be studied. By analyzing changes in the NMR spectra with temperature, the energy barriers for these conformational exchanges could be determined.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide further structural information.
Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation. For this compound, the molecular ion peak would be expected, and key fragment ions would likely arise from the cleavage of the isobutyl group. A prominent fragment would be the loss of a propyl radical, leading to a benzylic carbocation, which is a common fragmentation pathway for alkyl-aromatic compounds.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is less likely to cause significant fragmentation and would be expected to show a strong signal for the protonated molecule [M+H]⁺ or other adducts. This is particularly useful for confirming the molecular weight.
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula. The measured mass of the molecular ion would be compared to the calculated exact mass of C₁₅H₁₈. Additionally, the isotopic pattern of the molecular ion peak, particularly the M+1 peak resulting from the natural abundance of ¹³C, would be analyzed to further confirm the number of carbon atoms in the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive approach to probe the molecular structure of this compound. These methods provide a unique vibrational fingerprint based on the specific functional groups and their arrangement within the molecule.
Characteristic Absorption Bands of Naphthalene Ring and Alkyl Substituents
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. For this compound, the IR spectrum is dominated by features arising from the naphthalene ring and the attached methyl and isobutyl (2-methylpropyl) groups.
Key expected absorption regions include:
Aromatic C-H Stretching: The C-H bonds on the naphthalene ring give rise to stretching vibrations typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl and isobutyl substituents feature sp³ hybridized C-H bonds, which exhibit strong stretching absorptions in the 2960-2850 cm⁻¹ range. Asymmetric and symmetric stretches of the CH₃ and CH₂ groups within the isobutyl moiety contribute to this complex band.
Aromatic C=C Ring Stretching: The conjugated π-system of the naphthalene core results in a series of characteristic skeletal stretching vibrations, typically appearing as sharp bands between 1650 cm⁻¹ and 1450 cm⁻¹.
Aliphatic C-H Bending: Bending vibrations (scissoring, rocking, wagging, and twisting) of the methyl and isobutyl groups are found in the 1470-1365 cm⁻¹ region.
C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring strongly influences the C-H out-of-plane (OOP) bending modes, which appear in the 900-675 cm⁻¹ region. These bands are often intense and can be diagnostic for the arrangement of substituents on the naphthalene ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Origin | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Methyl & Isobutyl Groups | Strong |
| Aromatic C=C Ring Stretch | 1650 - 1450 | Naphthalene Ring | Medium to Strong |
| Aliphatic C-H Bend | 1470 - 1365 | Methyl & Isobutyl Groups | Medium |
| C-H Out-of-Plane Bend | 900 - 750 | Substituted Naphthalene Ring | Strong |
Raman Scattering for Molecular Symmetry and Conjugation Assessment
Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for studying the carbon skeleton of aromatic systems. researchgate.net
For this compound, the Raman spectrum would provide key insights:
Molecular Symmetry: Naphthalene itself possesses a high degree of symmetry (D₂h point group). The addition of two different alkyl groups at the 1 and 4 positions significantly lowers this symmetry. This reduction in symmetry relaxes the selection rules, potentially making more vibrational modes Raman-active compared to the parent naphthalene.
Naphthalene Ring Vibrations: The most intense signals in the Raman spectrum are typically associated with the aromatic ring. The "ring breathing" mode, a symmetric expansion and contraction of the entire ring system, gives rise to a very strong and sharp peak, often observed for substituted naphthalenes. researchgate.net Strong bands corresponding to C=C stretching modes are also prominent, providing information about the electronic structure and conjugation of the π-system. researchgate.net A Raman spectrum of the closely related 1-methylnaphthalene (B46632) shows characteristic peaks for the methyl symmetric stretch (υs) and the aromatic C-H stretching mode (υ(=CH)). researchgate.net
Alkyl Group Vibrations: While C-H stretching vibrations are also visible in Raman spectra, they are generally weaker than the corresponding bands in IR spectra. However, C-C stretching and deformation modes of the alkyl substituents can be observed.
The analysis of Raman scattering is crucial for assessing the integrity of the conjugated naphthalene core and understanding how the alkyl substituents perturb its electronic and vibrational properties.
X-ray Crystallography for Solid-State Structural Determination of this compound (if crystalline)
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a balance of intermolecular forces. For a substituted naphthalene, the dominant interactions are expected to be:
π-π Stacking: The planar, electron-rich naphthalene rings are prone to stacking interactions. Molecules would likely arrange in parallel or offset parallel orientations to maximize attractive forces between their π-systems. rsc.org
Analysis of the crystal packing would reveal the unit cell dimensions and the symmetry operations that define the crystal's space group.
Bond Lengths, Bond Angles, and Dihedral Angle Analysis
X-ray crystallography provides precise measurements of the geometric parameters that define the molecular structure. This data is critical for validating theoretical models and understanding the electronic and steric effects of the substituents.
| Parameter | Description | Expected Value/Observation |
|---|---|---|
| C-C Bond Lengths (Aromatic) | Distances between carbon atoms within the naphthalene ring. | Expected to range from ~1.36 Å to ~1.42 Å, showing partial double-bond character. icm.edu.pl |
| C-C Bond Lengths (Aliphatic) | Distances for C-C single bonds in the substituents and to the ring. | Expected to be ~1.50-1.54 Å. |
| C-H Bond Lengths | Distances between carbon and hydrogen atoms. | Typically normalized to ~0.95-1.00 Å. |
| Bond Angles | Angles between three connected atoms (e.g., C-C-C). | Aromatic C-C-C angles near 120°. Aliphatic angles near 109.5° (tetrahedral). |
| Dihedral Angles | Torsion angles describing the planarity of the naphthalene ring and the orientation of substituents. | The naphthalene ring is expected to be highly planar. Dihedral angles would define the conformation of the isobutyl group relative to the ring. |
This detailed structural information would confirm the connectivity of the atoms and provide insights into steric strain or electronic perturbations caused by the alkyl groups attached to the naphthalene core.
Chromatographic Method Development for Purity Assessment and Quantitative Analysis of this compound in Complex Mixtures
Chromatography is the cornerstone for separating this compound from impurities or other components in a mixture, enabling both qualitative identification and precise quantification. The choice of chromatographic technique depends on the sample matrix and the analytical objective.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a well-suited method for the analysis of non-volatile, relatively non-polar compounds like alkylated naphthalenes. sielc.com A typical method involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. The compound is retained on the column and then eluted by a gradient of increasing organic solvent concentration.
One established method for the separation of this compound utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com Detection is commonly achieved using a UV detector, leveraging the strong UV absorbance of the naphthalene ring. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separation and identification. osti.govnih.gov This technique is frequently used to analyze complex mixtures such as petroleum fractions or environmental extracts containing various alkylated aromatics. nih.gov
The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. A common stationary phase for this analysis is a (5%-phenyl)-methylpolysiloxane, which separates compounds based on their boiling points and polarity. wiley.com The mass spectrometer detector provides both high sensitivity and structural information, allowing for confident identification and quantification even at low concentrations. shimadzu.com
| Parameter | HPLC Method Example sielc.com | Typical GC-MS Method |
|---|---|---|
| Technique | Reverse-Phase HPLC | Gas Chromatography-Mass Spectrometry |
| Stationary Phase (Column) | Newcrom R1 (C18) | (5%-Phenyl)-methylpolysiloxane capillary column |
| Mobile Phase / Carrier Gas | Acetonitrile and Water with Phosphoric Acid | Helium or Hydrogen |
| Detection | UV-Vis Detector | Mass Spectrometer (MS) |
| Primary Application | Purity assessment, preparative isolation | Quantitative analysis in complex mixtures (e.g., environmental, fuel) |
Developing robust chromatographic methods is essential for quality control, environmental monitoring, and research applications involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Optimization
The optimization of Gas Chromatography-Mass Spectrometry (GC-MS) methods is a critical step in the analysis of semi-volatile organic compounds like this compound. This process ensures the achievement of high resolution, sensitivity, and reproducibility. The optimization typically involves the systematic evaluation of several key parameters, including the GC column, temperature programming, and mass spectrometer settings.
For the analysis of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, the selection of an appropriate capillary column is paramount. A (5%-phenyl)-methylpolysiloxane column is often employed due to its suitable polarity for these types of compounds. wiley.com The optimization of the oven temperature program is another crucial factor. A well-defined temperature gradient allows for the efficient separation of the analyte from other components in the sample matrix. The program typically starts at a lower temperature to allow for the proper introduction of the sample, followed by a ramp-up to a higher temperature to facilitate the elution of the compound of interest. ufba.br
Injector temperature is also optimized to ensure the complete and rapid vaporization of the sample without causing thermal degradation of the analyte. The mass spectrometer is typically operated in the electron ionization (EI) mode, with the optimization of parameters such as the ionization energy and the mass range scanned. For quantitative analysis, selected ion monitoring (SIM) mode is often preferred as it offers enhanced sensitivity and selectivity by monitoring only specific ions corresponding to the target analyte. wiley.com
A representative set of optimized GC-MS parameters for the analysis of this compound is presented in the table below.
| Parameter | Optimized Value |
| Gas Chromatograph | |
| Column | (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | 70°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-300 amu (full scan) |
| Selected Ions (SIM) | m/z 198, 183, 155 |
High-Performance Liquid Chromatography (HPLC) Method Validation
The validation of a High-Performance Liquid Chromatography (HPLC) method is essential to demonstrate its suitability for the intended analytical purpose. For this compound, a reverse-phase HPLC method is commonly employed. sielc.com Method validation encompasses the evaluation of several performance characteristics, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
A typical HPLC method for this compound utilizes a C18 column with a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous component, often with the addition of an acid like phosphoric acid or formic acid for improved peak shape and mass spectrometry compatibility. sielc.com
The validation process begins with establishing the linearity of the method, which is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range and performing a linear regression analysis. The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD) of a series of measurements.
Accuracy is determined by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
A summary of representative HPLC method validation parameters for this compound is provided in the table below.
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (RSD%) | |
| - Repeatability (n=6) | < 2.0% |
| - Intermediate Precision (n=6) | < 3.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Theoretical and Computational Investigations of 1 Methyl 4 2 Methylpropyl Naphthalene
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular geometry, which together dictate the molecule's reactivity and physical properties.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For 1-Methyl-4-(2-methylpropyl)naphthalene, DFT is employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. samipubco.com Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or larger, are commonly used to accurately model the geometry of such aromatic systems. growingscience.comresearchgate.net
Once the optimized geometry is obtained, DFT is used to calculate key electronic properties. The distribution of electron density reveals the partial atomic charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. Perhaps the most critical electronic descriptors are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitability. growingscience.com A smaller gap generally implies higher reactivity. growingscience.com
Table 1: Illustrative Electronic Properties of Naphthalene (B1677914) Calculated via DFT This table presents representative data for the parent compound, naphthalene, to illustrate the outputs of DFT calculations. The values for this compound would differ due to substituent effects.
| Property | Calculated Value (Naphthalene) | Significance |
| EHOMO | -6.13 eV (with aug-cc-pVQZ basis set) samipubco.com | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.38 eV (with aug-cc-pVQZ basis set) | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.75 eV (with aug-cc-pVQZ basis set) samipubco.com | Indicates chemical reactivity and electronic transition energy. growingscience.com |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without reliance on empirical parameters. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory and can achieve greater accuracy than standard DFT for certain properties, albeit at a significantly higher computational cost. nih.gov
For a molecule like this compound, ab initio calculations could be used to:
Benchmark DFT Results: High-accuracy energy calculations, for instance using Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), can serve as a "gold standard" to validate the accuracy of less computationally expensive DFT functionals for this class of molecules. nih.gov
Refine Geometrical Parameters: While DFT is generally robust for geometry optimization, methods like MP2 can provide more accurate bond lengths and angles, particularly where electron correlation effects are subtle but important. researchgate.net
Calculate Excited States: Methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can provide highly accurate predictions of electronic excited states, which are important for understanding UV-visible spectra.
Due to their computational expense, these methods are often applied for single-point energy calculations on a geometry previously optimized with DFT, rather than for the full geometry optimization of a molecule of this size. nih.gov
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to interpret experimental spectra or to characterize a molecule for which experimental data is unavailable.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach. Calculations are typically performed at the B3LYP/6-311++G(d,p) level or similar, providing chemical shift values that, when scaled and referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent agreement with experimental results. nih.gov DFT-based predictions can achieve root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov
Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. nih.gov These frequencies correspond to the stretching, bending, and rocking motions of the atoms and can be directly compared to experimental Infrared (IR) and Raman spectra. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve accuracy. nih.gov These calculations are invaluable for assigning specific peaks in an experimental spectrum to particular molecular motions. nih.gov
Table 2: Predicted Spectroscopic Parameters (Illustrative) This table shows the types of spectroscopic data that can be generated. Specific values would require dedicated calculations for this compound.
| Parameter | Method | Predicted Data Type |
| ¹H Chemical Shifts | DFT (GIAO) | A list of chemical shifts (in ppm) for each unique proton. |
| ¹³C Chemical Shifts | DFT (GIAO) | A list of chemical shifts (in ppm) for each unique carbon atom. |
| Vibrational Frequencies | DFT (Harmonic) | A list of frequencies (in cm⁻¹) corresponding to IR/Raman active modes. |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single, often static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of molecular flexibility and intermolecular interactions by solving Newton's equations of motion for a system of particles. ethz.ch
MD simulations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the forces between atoms. wikipedia.org The accuracy of an MD simulation is entirely dependent on the quality of the underlying force field. ethz.ch General-purpose force fields like GAFF (Generalized AMBER Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations) can model a wide range of organic molecules, including alkylnaphthalenes. nih.govmorressier.com
However, for high-accuracy simulations of specific systems like PAHs, specialized force fields may be developed. acs.org This process involves:
Parameterization: Deriving parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded (van der Waals and electrostatic) interactions.
Fitting: Adjusting these parameters to reproduce data from high-level quantum chemical calculations (e.g., potential energy scans of dihedral angles) or experimental data (e.g., density, heat of vaporization). ethz.chacs.org
Validation: Testing the force field by simulating known physical properties and comparing the results to experimental values to ensure its predictive power.
For alkylnaphthalene systems, accurately parameterizing the dihedral potentials governing the rotation of the alkyl side chain relative to the naphthalene ring is critical for correctly modeling the molecule's conformational flexibility. nih.gov
The 2-methylpropyl (isobutyl) group attached to the naphthalene core is flexible and can rotate around the C-C single bond connecting it to the aromatic ring. MD simulations can explore the different spatial arrangements, or conformations, that this side chain can adopt.
By running simulations for nanoseconds or longer, it is possible to sample the accessible conformational space. The results can be visualized as a free energy landscape, which is a plot of the system's Gibbs free energy as a function of one or more geometric variables (e.g., dihedral angles). The valleys on this landscape represent stable or metastable conformations, while the hills represent the energy barriers that must be overcome to transition between them.
Techniques like umbrella sampling or metadynamics can be used to enhance conformational sampling and ensure that the simulation does not get trapped in a single low-energy state, thereby providing a more complete picture of the molecule's dynamic behavior and the relative populations of its different conformers.
Solvent Effects and Solvation Dynamics Studies
The surrounding solvent environment can significantly influence the behavior of a molecule. Computational studies on this compound would investigate these interactions to understand its properties in different media.
Solvation models are primarily categorized into explicit and implicit models. An explicit solvent model would involve simulating a discrete number of solvent molecules around the this compound molecule. This approach provides a detailed, atomistic view of the solute-solvent interactions. In contrast, an implicit solvent model represents the solvent as a continuous medium with a defined dielectric constant. This method is computationally less intensive and is often used to approximate the bulk solvent effects on the solute's electronic structure and geometry.
Solvation dynamics studies would focus on the time-dependent response of the solvent to changes in the solute's electronic state, for instance, upon electronic excitation. These investigations would provide insights into the timescale of solvent reorganization around the electronically excited this compound.
A hypothetical data table illustrating the type of results from such a study is presented below.
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -2.5 |
| Acetonitrile (B52724) | 37.5 | -3.1 |
| Heptane | 1.9 | -0.8 |
| Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound. |
Reaction Mechanism Elucidation through Computational Chemistry for this compound Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For transformations involving this compound, computational methods can map out the entire reaction pathway, identify key intermediates and transition states, and determine the energetics of the process.
A crucial step in understanding a reaction mechanism is the identification of the transition state , which is the highest energy point along the reaction pathway. Various computational algorithms are employed to locate these unstable structures. Once a transition state is found, its structure provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction.
Following the identification of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. iastate.edu This calculation traces the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface. iastate.edu A successful IRC calculation confirms that the identified transition state indeed connects the intended reactants and products.
Computational methods can provide quantitative information about the energy changes that occur during a reaction. The reaction energy (ΔE_rxn) is the difference in energy between the products and the reactants. A negative ΔE_rxn indicates an exothermic reaction, while a positive value signifies an endothermic reaction.
The activation energy or kinetic barrier (E_a) is the energy difference between the transition state and the reactants. This value is critical for determining the reaction rate. A higher activation energy corresponds to a slower reaction. These energetic parameters are essential for predicting the feasibility and kinetics of a chemical transformation.
An illustrative data table for a hypothetical reaction is shown below.
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.0 |
| Products | -15.0 |
| Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound. |
The choice of solvent can dramatically alter reaction rates and even the reaction mechanism itself. Therefore, incorporating solvent effects into computational studies of reaction mechanisms is crucial for obtaining results that are relevant to real-world experimental conditions.
As discussed in section 4.2.3, both explicit and implicit solvent models can be used. Implicit models are widely used to calculate reaction energetics in solution due to their computational efficiency. Explicit solvent models, while more computationally demanding, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding to the reactants, products, or transition state, which can play a critical role in the reaction mechanism.
Potential Applications in Advanced Chemical Systems and Materials Science Excluding Biological/pharmaceutical
1-Methyl-4-(2-methylpropyl)naphthalene as a Ligand Precursor in Coordination Chemistry
The naphthalene (B1677914) core is a versatile scaffold that can be functionalized to create ligands for coordination chemistry. Although there is no specific documentation of this compound being used as a ligand precursor, its chemical structure suggests this possibility. The aromatic rings of the naphthalene system can be modified through various organic reactions to introduce donor atoms (such as phosphorus, nitrogen, or oxygen), which can then coordinate to metal centers.
The existing methyl and isobutyl groups on the naphthalene ring would influence the steric and electronic properties of any resulting ligand. These alkyl groups are electron-donating, which would increase the electron density on the naphthalene ring system and could affect the coordinating ability of any introduced functional groups. Furthermore, the steric bulk of the isobutyl group could be leveraged to control the coordination environment around a metal center, potentially influencing the catalytic activity or physical properties of the resulting metal complex.
For instance, functionalization of the naphthalene core could lead to the formation of phosphine (B1218219) or N-heterocyclic carbene ligands, which are widely used in catalysis. The specific substitution pattern of this compound could lead to ligands with unique bite angles and steric profiles, which are crucial factors in determining the efficiency and selectivity of catalysts.
Integration of this compound into Functional Organic Materials (e.g., as a structural motif in polymers, dyes, or optoelectronic materials)
Naphthalene and its derivatives are well-known components of functional organic materials due to their rigid, planar structure and their electronic properties. These characteristics are essential for applications in polymers, dyes, and optoelectronic materials. While there are no specific reports on the integration of this compound into such materials, its structure suggests it could serve as a useful building block.
In the context of polymers , the naphthalene unit can be incorporated into the polymer backbone to enhance thermal stability and impart specific optical or electronic properties. The alkyl substituents on this compound would likely increase the solubility of such polymers in organic solvents, which is a significant advantage for solution-based processing techniques. The non-planar nature of the isobutyl group could also disrupt intermolecular packing, potentially leading to polymers with amorphous morphologies and altered solid-state properties.
For dyes , the naphthalene core can act as a chromophore. Modification of the naphthalene ring with electron-donating and electron-withdrawing groups can be used to tune the absorption and emission properties of the resulting dye molecule. The alkyl groups of this compound would act as weak electron-donating groups, which could have a modest effect on the color of the dye.
In the field of optoelectronic materials , naphthalene derivatives are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid aromatic structure of the naphthalene core provides good charge transport capabilities. The presence of the methyl and isobutyl groups on this compound could influence the thin-film morphology of the material, which is a critical factor for device performance. By affecting the intermolecular stacking, these alkyl groups could potentially lead to materials with improved charge carrier mobility or different emission characteristics.
Role of this compound as a Reference Standard in Analytical Chemistry Method Development
In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. A reference standard is a highly purified compound that can be used to calibrate analytical instruments and validate analytical methods.
There is evidence that this compound can be analyzed by reverse-phase high-performance liquid chromatography (HPLC) sielc.com. This indicates its potential for use as a reference standard for its own identification in complex mixtures, such as petroleum products or environmental samples where alkylated naphthalenes are often present.
The development of robust analytical methods for the detection of specific alkylated naphthalenes is important for environmental monitoring and in the petroleum industry. Having a certified reference standard of this compound would allow laboratories to:
Confirm the identity of this compound in a sample by comparing retention times in chromatography.
Quantify the concentration of this compound by creating a calibration curve.
Assess the performance of an analytical method, including its accuracy, precision, and limits of detection.
While 1-methylnaphthalene (B46632) and naphthalene themselves are available as analytical standards, the availability of a standard for the specific isomer this compound would be beneficial for more detailed and accurate compositional analysis of complex hydrocarbon mixtures .
Future Research Trajectories and Interdisciplinary Opportunities for 1 Methyl 4 2 Methylpropyl Naphthalene
Exploration of Mechanistic Insights in Novel Synthetic Routes
Traditional syntheses of substituted naphthalenes often rely on classical electrophilic aromatic substitution, which can sometimes lack precise regioselectivity. nih.govresearchgate.net Future research should focus on developing novel, highly regioselective synthetic routes to 1-Methyl-4-(2-methylpropyl)naphthalene and its derivatives, with a strong emphasis on elucidating the underlying reaction mechanisms.
One promising avenue is the application of modern cross-coupling reactions. For instance, a Suzuki or Negishi coupling of a suitably substituted naphthalene (B1677914) precursor could offer a convergent and flexible approach. Mechanistic studies of such reactions, perhaps involving the isolation and characterization of reaction intermediates, would provide valuable insights into the catalytic cycle and the factors governing product formation.
Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model reaction pathways and transition states. researchgate.net This would allow for a theoretical understanding of the reaction energetics and help in optimizing reaction conditions for higher yields and selectivity. A comparative analysis of different catalytic systems through computational screening could accelerate the discovery of more efficient synthetic methods.
Another area ripe for exploration is the use of C-H activation strategies. acs.org Directing group-assisted C-H functionalization of a simpler naphthalene core could provide a more atom-economical route to this compound. Mechanistic investigations in this area would focus on understanding the nature of the directing group interaction with the metal catalyst and the factors controlling the regioselectivity of the C-H activation step.
A potential research direction could involve a multi-step synthesis beginning with a Claisen rearrangement followed by a ring-closing metathesis, a strategy that has been explored for other substituted naphthalenes. researchgate.net Elucidating the stereochemical and electronic effects of the substituents throughout this reaction sequence would provide deep mechanistic understanding.
| Potential Synthetic Route | Key Mechanistic Questions to Explore | Potential Research Techniques |
| Directed C-H Functionalization | Role of the directing group, regioselectivity control, catalyst deactivation pathways. | In-situ spectroscopy, kinetic studies, isolation of intermediates. |
| Cross-Coupling Reactions | Ligand effects on catalytic activity, mechanism of transmetalation, reductive elimination pathways. | 31P NMR for phosphine (B1218219) ligand studies, kinetic analysis. |
| Computational Modeling | Transition state energies, reaction coordinate profiling, prediction of regioselectivity. | Density Functional Theory (DFT), molecular dynamics simulations. |
| Skeletal Editing | Ring-opening and electrocyclization pathways, tolerance of functional groups. nih.gov | Isotopic labeling studies, computational analysis of reaction intermediates. nih.gov |
Advanced Spectroscopic Probes for Real-Time Monitoring of Reactions Involving this compound
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions and understanding reaction kinetics and mechanisms. Future research should focus on the application of advanced spectroscopic techniques for the in-situ monitoring of the synthesis and subsequent transformations of this compound.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy could provide invaluable data on the concentration of reactants, intermediates, and products as the reaction progresses. iastate.edunih.govresearchgate.net This would enable the precise determination of reaction kinetics and the identification of transient intermediates that might be missed by traditional offline analysis. For example, a benchtop NMR spectrometer could be used to monitor the progress of a reaction within a porous heterogeneous catalyst. nih.gov
Time-resolved infrared (TRIR) spectroscopy is another powerful tool that could be employed to study the dynamics of reactions on ultrafast timescales, offering a detailed picture of the vibrational modes of molecules as they transform. numberanalytics.com Furthermore, the use of hyphenated techniques, such as coupling a reaction vessel to a mass spectrometer, would allow for the continuous analysis of the reaction mixture, providing molecular weight information of the species present. waters.comacs.org The development of automated reaction monitoring systems using techniques like molecular rotational resonance spectroscopy could also be a significant advancement. acs.org
| Spectroscopic Technique | Information Gained | Potential Application |
| In-situ NMR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Kinetic studies of the synthesis of this compound. iastate.edu |
| In-situ Raman Spectroscopy | Vibrational information for identifying species in a reaction mixture without sample preparation. | Monitoring polymorphic transformations or solid-state reactions. researchgate.net |
| Mass Spectrometry | Molecular weight identification of reaction components. | Detecting reaction byproducts and intermediates. acs.org |
| Time-Resolved IR Spectroscopy | Ultrafast dynamics of molecular vibrations during a reaction. | Studying the mechanism of photochemical reactions involving the naphthalene core. numberanalytics.com |
Development of Machine Learning Models for Predicting Reactivity and Synthetic Outcomes
The intersection of chemistry and data science has opened up new possibilities for predicting the outcomes of chemical reactions. beilstein-journals.orgnih.gov A significant future research direction would be the development of machine learning (ML) models specifically tailored to predict the reactivity and synthetic outcomes for reactions involving this compound and related structures.
These models could be trained on large datasets of known reactions of substituted naphthalenes to predict various parameters, such as the regioselectivity of electrophilic aromatic substitutions. chemrxiv.orgrsc.org For instance, an ML model could be developed to predict the most likely site of substitution on the this compound ring system when subjected to different electrophiles. Such a model could utilize quantum mechanical descriptors as inputs to enhance its predictive power. nih.gov
Furthermore, ML algorithms could be employed to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield of a desired product. nih.govduke.edu This would involve creating a model that can learn the complex relationships between reaction parameters and outcomes from a set of experimental data. Active learning approaches could be particularly beneficial, where the model suggests the next set of experiments to perform to most efficiently explore the reaction space. duke.edu
The development of these predictive models would not only accelerate the discovery of new reactions and synthetic routes but also provide deeper insights into the factors that govern chemical reactivity. nih.govrsc.org
| Machine Learning Application | Predicted Outcome | Potential Impact |
| Regioselectivity Prediction | The most probable site of reaction on the naphthalene ring. chemrxiv.orgrsc.org | Guidance for synthetic chemists in designing selective reactions. |
| Reaction Condition Optimization | Optimal temperature, solvent, catalyst, and reagents for a given transformation. nih.govresearchgate.net | Increased reaction yields and reduced experimental effort. |
| Yield Prediction | The expected yield of a reaction under specific conditions. | Prioritization of synthetic routes and efficient resource allocation. |
Investigation of this compound in Sustainable Chemical Processes
In line with the growing emphasis on green chemistry, future research should explore the use of this compound in sustainable chemical processes. acs.orgmdpi.com This includes the development of environmentally benign synthetic routes and the investigation of its potential applications in green technologies.
The synthesis of this compound could be made more sustainable by utilizing greener solvents, such as water, ionic liquids, or deep eutectic solvents. mdpi.comresearchgate.net Research in this area would focus on understanding the solubility and reactivity of the reactants in these alternative media and optimizing the reaction conditions accordingly. Microwave-assisted synthesis is another green approach that could lead to shorter reaction times and reduced energy consumption. researchgate.net
Another exciting avenue is the use of biocatalysis for the synthesis or modification of this compound. nih.gov Enzymes, such as oxygenases, could be employed to introduce functional groups onto the naphthalene core with high regio- and stereoselectivity under mild reaction conditions. nih.gov This would be a significant step towards the development of truly sustainable synthetic methodologies.
Furthermore, the potential applications of this compound in sustainable technologies could be explored. For example, its electronic properties could be investigated for use in organic electronic devices, contributing to the development of more sustainable energy solutions. The electronic properties of naphthalene derivatives are influenced by the nature and position of substituents on the naphthalene ring. tandfonline.comresearchgate.net
| Sustainable Approach | Description | Potential Benefits |
| Green Solvents | Utilizing solvents such as water, ionic liquids, or deep eutectic solvents in the synthesis. mdpi.comresearchgate.net | Reduced environmental impact, improved safety, and potential for solvent recycling. |
| Biocatalysis | Employing enzymes to catalyze specific reactions for the synthesis or modification of the compound. nih.gov | High selectivity, mild reaction conditions, and use of renewable resources. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. researchgate.net | Faster reaction rates, higher yields, and reduced energy consumption. |
| Application in Green Technologies | Exploring its use in areas like organic electronics or as a biodegradable solvent. | Contribution to the development of sustainable products and technologies. |
Q & A
Basic Research Questions
Q. What are the most reliable analytical methods for identifying and quantifying 1-Methyl-4-(2-methylpropyl)naphthalene in environmental or biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound due to its sensitivity for polycyclic aromatic hydrocarbons (PAHs). For environmental samples, solid-phase microextraction (SPME) is recommended to isolate the compound from complex matrices. Calibration curves using deuterated internal standards (e.g., d10-naphthalene) improve quantification accuracy . In biological matrices, liquid-liquid extraction followed by derivatization enhances detection limits.
Q. How are acute and chronic toxicity studies designed to assess the health impacts of this compound?
- Methodological Answer : Acute toxicity studies typically use rodent models exposed via inhalation or oral routes, with endpoints like mortality, respiratory distress, or hepatic enzyme activity (e.g., CYP450 induction). Chronic studies employ subchronic dosing (90-day exposure) to evaluate systemic effects (e.g., renal, hepatic, or hematological changes). Dose selection aligns with the No Observed Adverse Effect Level (NOAEL) derived from pilot studies. Studies must adhere to OECD Test Guidelines 412 (subacute) and 413 (subchronic) .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Metabolism occurs via hepatic cytochrome P450 enzymes (CYP1A1/2), leading to epoxidation or hydroxylation. Epoxide intermediates may form DNA adducts, detectable via 32P-postlabeling assays. Phase II metabolism involves glucuronidation or sulfation, with metabolites identified using high-resolution LC-MS/MS. In vitro models (e.g., human hepatocytes) paired with kinetic modeling predict metabolic clearance .
Advanced Research Questions
Q. How can conflicting data on the genotoxicity of this compound be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay sensitivity. For example, Ames test (OECD 471) may yield negative results due to bacterial enzyme incompatibility, while mammalian cell assays (e.g., micronucleus test, OECD 487) show positive outcomes. Integrate data using the Weight of Evidence approach: prioritize studies with robust controls, validated protocols, and relevance to human metabolic pathways. Cross-reference with structural analogs (e.g., 1-methylnaphthalene) to infer mechanisms .
Q. What experimental strategies differentiate the environmental fate of this compound from other PAHs?
- Methodological Answer : Conduct soil-water partitioning experiments using radiolabeled 14C-compound to measure log Koc (organic carbon partition coefficient). Compare photodegradation rates under UV light (λ = 254 nm) to assess persistence. For bioaccumulation, use aquatic models (e.g., Daphnia magna) to determine bioconcentration factors (BCFs). Data should be contextualized with molecular descriptors (e.g., octanol-water partition coefficient, log Kow) .
Q. How do interactions between this compound and co-pollutants (e.g., PM2.5) modulate toxicity in pulmonary models?
- Methodological Answer : Use in vitro co-culture systems (e.g., human bronchial epithelial cells + macrophages) exposed to pollutant mixtures. Measure oxidative stress via glutathione depletion and reactive oxygen species (ROS) assays. Transcriptomic profiling (RNA-seq) identifies synergistic pathways (e.g., NF-κB activation). Dose-response matrices and isobologram analyses quantify additive vs. synergistic effects .
Q. What biomarkers are most predictive of long-term exposure to this compound in occupational settings?
- Methodological Answer : Urinary hydroxylated metabolites (e.g., 1-hydroxynaphthalene) correlate with airborne exposure levels. For early-effect biomarkers, measure DNA adducts in blood (e.g., via mass spectrometry) or epigenetic changes (e.g., LINE-1 methylation). Longitudinal cohort studies with pre/post-shift sampling are critical to establish causality .
Methodological Frameworks
Q. How are systematic reviews conducted to synthesize toxicological data on this compound?
- Methodological Answer : Follow the ATSDR framework:
Literature Search : Query PubMed, TOXCENTER, and Embase using terms like "Naphthalenes/toxicity" and "Polycyclic Aromatic Hydrocarbons/pharmacokinetics" (see Table B-1 in ).
Screening : Apply inclusion criteria (e.g., species, exposure routes, health outcomes) to filter 14,468 records to 720 relevant studies .
Risk of Bias Assessment : Use tools like Table C-6 (human studies) and Table C-7 (animal studies) to evaluate randomization and outcome reporting .
Data Integration : Meta-analysis for dose-response relationships, stratified by study quality .
Q. What in silico models predict the carcinogenic potential of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
